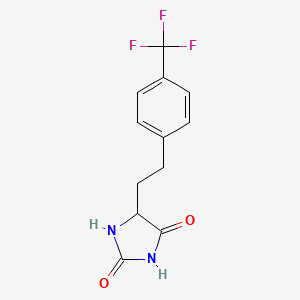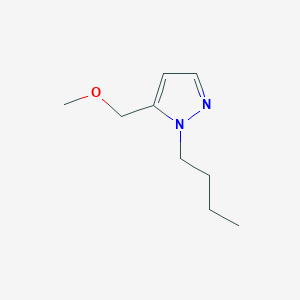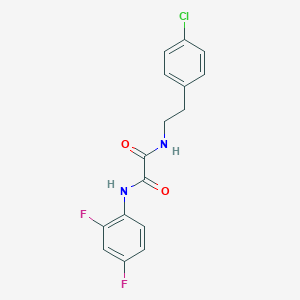
5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a phenethyl moiety, which is further connected to an imidazolidine-2,4-dione core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione typically involves the reaction of 4-(trifluoromethyl)benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione
- 5-hydroxy-5-(trifluoromethyl)imidazolidine-2,4-dione
- 5-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione
Uniqueness
5-(4-(Trifluoromethyl)phenethyl)imidazolidine-2,4-dione is unique due to the presence of the phenethyl moiety, which distinguishes it from other similar compounds
Properties
IUPAC Name |
5-[2-[4-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)8-4-1-7(2-5-8)3-6-9-10(18)17-11(19)16-9/h1-2,4-5,9H,3,6H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVSPLFCTXTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2C(=O)NC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2523614.png)

![1-(2-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2523617.png)
![N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2523618.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2523619.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2523623.png)
![3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2523624.png)
![Bis(1-[(3-methoxyphenyl)methyl]guanidine), sulfuric acid](/img/structure/B2523626.png)
![(2S)-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-3-(1H-INDOL-3-YL)PROPANOIC ACID](/img/structure/B2523628.png)

![(Z)-methyl 2-(6-methoxy-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2523630.png)
![1-(4-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2523632.png)
![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)
